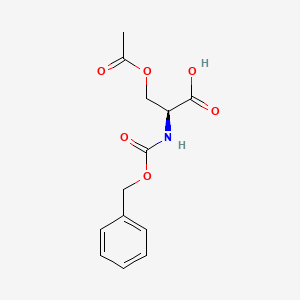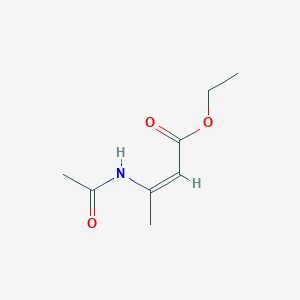
2-Chloro-1-ethynyl-4-methoxybenzene
Vue d'ensemble
Description
2-Chloro-1-ethynyl-4-methoxybenzene is a chemical compound with the CAS Number: 153440-68-7 . It has a molecular weight of 166.61 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with a chlorine atom, an ethynyl group, and a methoxy group attached to it .Chemical Reactions Analysis
While specific reactions involving this compound are not available, it’s known that reactions at the benzylic position are very important for synthesis problems . For instance, free radical bromination of alkyl benzenes can occur at the benzylic position .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 166.61 .Applications De Recherche Scientifique
Analytical Chemistry Applications
Methoxybenzene compounds have been identified in grains with off-odors, showcasing their relevance in food chemistry and quality control. Seitz and Ram (2000) discovered volatile methoxybenzene compounds in a variety of grain samples, indicating their potential role in the aroma and off-flavor profiles of food products Seitz & Ram, 2000.
Environmental Science and Degradation Studies
Gackowska et al. (2015) investigated the degradation pathways of sunscreen agents, including methoxybenzene derivatives, in the presence of sodium hypochlorite. This study provides insights into the environmental fate and degradation mechanisms of methoxybenzene compounds, relevant for assessing environmental risks and degradation products Gackowska et al., 2015.
Synthetic Chemistry and Catalysis
Amaya, Tsukamura, and Hirao (2009) demonstrated the selective oxidative ligand coupling of alkynyl(triaryl)borates, involving compounds such as 1-ethynyl-4-methoxybenzene. This research highlights the synthetic utility of methoxybenzene derivatives in forming carbon-carbon bonds, an essential reaction in organic synthesis and material science Amaya, Tsukamura, & Hirao, 2009.
Molecular Interaction and Guest-Induced Assembly
Kobayashi et al. (2003) explored the guest-induced assembly of a tetra(3-pyridyl)-cavitand with a guest molecule, demonstrating the role of methoxybenzene derivatives in forming heterodimeric capsules. This study indicates the potential of methoxybenzene compounds in supramolecular chemistry for designing molecular containers and sensors Kobayashi et al., 2003.
Safety and Hazards
Orientations Futures
While specific future directions for 2-Chloro-1-ethynyl-4-methoxybenzene are not available, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various areas of research .
Mécanisme D'action
Target of Action
It is an aromatic acetylene derivative , and such compounds are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism might be involved in the interaction of 2-Chloro-1-ethynyl-4-methoxybenzene with its targets.
Result of Action
It is known that aromatic acetylene derivatives can react with other compounds to form cycloadducts . This reaction might be one of the results of the action of this compound.
Propriétés
IUPAC Name |
2-chloro-1-ethynyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDMADOYKDOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153440-68-7 | |
| Record name | 2-chloro-1-ethynyl-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B3024417.png)

![2-[4-(Trifluoromethyl)phenoxy]propylamine](/img/structure/B3024419.png)

![[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol](/img/structure/B3024424.png)


![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)





